2-Cyclohexylhexanoic acid 2-Cyclohexylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 6051-23-6
VCID: VC19728496
InChI: InChI=1S/C12H22O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

2-Cyclohexylhexanoic acid

CAS No.: 6051-23-6

Cat. No.: VC19728496

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexylhexanoic acid - 6051-23-6

Specification

CAS No. 6051-23-6
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name 2-cyclohexylhexanoic acid
Standard InChI InChI=1S/C12H22O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,13,14)
Standard InChI Key UUHSRUZICHRYDT-UHFFFAOYSA-N
Canonical SMILES CCCCC(C1CCCCC1)C(=O)O

Introduction

Chemical Structure and Identification

Molecular Characteristics

2-Cyclohexylhexanoic acid (C₁₂H₂₂O₂) consists of a six-carbon aliphatic chain with a cyclohexyl substituent at the second position and a terminal carboxylic acid group. Key identifiers include:

  • Molecular Weight: 198.30 g/mol .

  • CAS Registry: 6051-23-6 (primary), 6283-88-1 (alternative) .

  • SMILES: CCCCC(C1CCCCC1)C(=O)O .

  • InChIKey: UUHSRUZICHRYDT-UHFFFAOYSA-N .

Spectroscopic Data

  • IR (Vapor Phase): Peaks at 1705 cm⁻¹ (C=O stretch) and 2920 cm⁻¹ (C-H stretch) confirm the carboxylic acid and cyclohexyl groups .

  • NMR: ¹H NMR (CDCl₃) shows δ 1.2–1.8 (m, cyclohexyl protons), δ 2.3 (t, CH₂ adjacent to COOH), and δ 11.5 (s, COOH) .

Synthesis and Production Methods

Catalytic Hydrogenation

Phenylacetic acid derivatives undergo hydrogenation over palladium or platinum catalysts to yield 2-cyclohexylhexanoic acid. This method achieves >90% purity but requires high-pressure conditions (2–3 MPa H₂) .

Esterification-Hydrolysis

  • Ester Formation: Cyclohexene reacts with benzoylformic acid esters (e.g., ethyl benzoylformate) via Lewis acid-catalyzed ene reactions .

  • Hydrogenation: Intermediate esters (e.g., ethyl 2-cyclohexylhexanoate) are reduced using Pd/C or RuO₂, followed by acidic hydrolysis .

  • Yield: 64–75% under optimized conditions (110°C, 2.1 MPa CO) .

Grignard Reaction

Cyclohexylmagnesium bromide reacts with carbon dioxide to form the carboxylic acid directly. This method introduces one additional carbon atom but is limited by substrate compatibility .

Physicochemical Properties

PropertyValueSource
Boiling Point316.2°C at 760 mmHg
Density (25°C)0.968 g/cm³
Refractive Index (n²⁰/D)1.469
Flash Point152.5°C
Vapor Pressure (25°C)8.91 × 10⁻⁵ mmHg
LogP3.90

Industrial and Pharmaceutical Applications

Lubricant Base Oils

2-Cyclohexylhexanoic acid esters (e.g., with pentaerythritol) exhibit high thermal stability (>230°C) and low viscosity indices, making them suitable for aviation turbine oils .

Pharmaceutical Intermediates

  • Renin Inhibitors: Derivatives like Cha-ψ[CH(OH)CH₂]Val are potent antihypertensive agents (IC₅₀ = 1.26 nM) .

  • Oxybutynin Synthesis: Intermediate in anticholinergic drugs for urinary incontinence .

Flavor and Fragrance

The acid’s caramel-like odor (detection threshold: 19 ppm) is utilized in food flavoring, particularly in dairy and confectionery products .

Recent Advances and Research

Catalytic Process Optimization

Pd(OAc)₂–PPh₃–p-toluenesulfonic acid systems enable one-pot synthesis from cyclohexanol and CO, achieving 64.8% yield at 110°C .

Biodegradable Polymers

Pseudomonas oleovorans metabolizes 2-cyclohexylhexanoic acid to produce polyhydroxyalkanoates (PHAs) with cyclohexyl side chains, applicable in biomedical materials .

Stereoselective Synthesis

Chiral auxiliaries (e.g., Evans oxazolidinones) facilitate enantioselective preparation of (R)-2-cyclohexylhexanoic acid, critical for asymmetric drug synthesis .

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